2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid
Description
2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid is a spirocyclic compound featuring a 6-azaspiro[3.4]octane core, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid substituent. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis, while the spirocyclic framework imports conformational rigidity, making it valuable in medicinal chemistry for probing bioactive conformations . Its molecular formula is C₁₄H₂₃NO₄ (molecular weight: 269.34 g/mol), with a CAS number of EN300-1697676 .
Key spectral data (¹H NMR, ¹³C NMR, LCMS) confirm its structure, including characteristic Boc carbonyl signals at δ ~170 ppm and spirocyclic proton resonances between 1.72–4.13 ppm .
Properties
IUPAC Name |
2-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octan-7-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(5-4-6-14)8-10(15)7-11(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWVJFWNURYXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)CC1CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(tert-Butoxycarbonyl)-6-azaspiro[34]octan-7-yl)acetic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive sites that can interact
Comparison with Similar Compounds
(a) 6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid
- Molecular Formula: C₁₃H₁₉F₂NO₄
- Molecular Weight : 291.29 g/mol
- Key Differences : Incorporates two fluorine atoms at the 2-position of the spirocycle. Fluorination increases lipophilicity (logP) and metabolic stability, making it suitable for CNS-targeting drug candidates. However, the reduced steric bulk compared to the acetic acid derivative may alter binding affinity .
- Status : Discontinued (CymitQuimica) .
(b) 7-Oxo-6-aza-spiro[3.4]octane-2-carboxylic acid
- Molecular Formula: C₈H₁₁NO₃
- Molecular Weight : 185.18 g/mol
- Key Differences: Replaces the Boc group and acetic acid with a ketone at the 7-position. The ketone enables conjugation or further functionalization .
Spiro Ring Size Variations
(a) 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid
- Molecular Formula: C₁₃H₂₁NO₄ (estimated)
- Key Differences: Features a smaller spiro[3.3]heptane ring system. However, strain energy may increase, affecting synthetic accessibility .
(b) 2-[(tert-Butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid
- Molecular Formula: C₁₅H₂₅NO₄ (estimated)
- Key Differences: Larger spiro[4.4]nonane system increases molecular volume and hydrophobicity. This structural change may improve membrane permeability but reduce aqueous solubility .
Functional Group Modifications
(a) (6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
(b) 2-(1H-Pyrazol-5-yl)acetic acid
- Molecular Formula : C₅H₆N₂O₂
- Key Differences : Replaces the spirocyclic system with a pyrazole ring. The planar heterocycle enables π-π stacking interactions but lacks the conformational restraint of spirocycles .
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated using fragment-based methods.
Key Research Findings
Synthetic Accessibility : The target compound is synthesized via a multigram-scale protocol involving sp³-rich spirocyclic α-proline intermediates, achieving >95% purity .
Fluorinated Analog Limitations : The 2,2-difluoro variant (CAS: 2386127-29-1) was discontinued due to challenges in large-scale fluorination and stability issues under acidic conditions .
Conformational Rigidity : Spiro[3.4]octane derivatives exhibit restricted rotation, favoring bioactive conformations in protease inhibitors, as demonstrated in comparative molecular dynamics studies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves spirocyclic ring formation followed by Boc protection and carboxylation. Key steps include:
- Spirocyclic Scaffold Construction : Use of cycloaddition or ring-closing metathesis to form the azaspiro[3.4]octane core .
- Boc Protection : Introduce tert-butoxycarbonyl (Boc) under anhydrous conditions using Boc anhydride and a base like DMAP in THF .
- Carboxylic Acid Functionalization : Employ alkylation or Michael addition with bromoacetic acid derivatives.
- Optimization : Computational reaction path searches (e.g., via quantum chemical calculations) can predict optimal conditions (solvent, temperature) to minimize side reactions .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity Analysis : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile/water, 0.1% TFA) and UV detection at 210–254 nm .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm spirocyclic geometry (e.g., δ 1.4 ppm for Boc methyl groups, δ 2.5–3.5 ppm for acetic acid protons) .
- HRMS : ESI-HRMS in positive ion mode to verify molecular ion ([M+H]⁺ expected at m/z ~312.18) .
Q. How does the stability of this compound vary under different storage conditions (e.g., pH, temperature)?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Accelerated degradation at 40°C/75% RH for 4 weeks, monitored via HPLC .
- pH Sensitivity : Incubate in buffers (pH 3–9) and track Boc group hydrolysis via LC-MS. The Boc group is labile under acidic conditions (pH <4) .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Reactivity Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .
- Transition-State Analysis : IRC (Intrinsic Reaction Coordinate) calculations to explore reaction pathways (e.g., Boc deprotection kinetics) .
- Solvent Effects : COSMO-RS simulations to predict solvation effects on reaction barriers .
Q. How can contradictory data on the compound’s solubility or reactivity be resolved in interdisciplinary studies?
- Methodological Answer :
- Standardization : Replicate experiments using identical solvents (e.g., DMSO for solubility tests) and purity standards .
- Cross-Validation : Compare experimental solubility with COSMO-RS predictions .
- Controlled Variable Testing : Systematically vary conditions (e.g., ionic strength, temperature) to isolate conflicting factors .
Q. What are the mechanistic implications of the spirocyclic structure in catalytic or biomolecular interactions?
- Methodological Answer :
- Conformational Analysis : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to study spirocyclic ring flexibility and ligand-receptor binding .
- Catalytic Applications : Test as a chiral ligand in asymmetric catalysis (e.g., Pd-catalyzed cross-coupling) and analyze enantioselectivity via HPLC with a chiral column .
Q. How can process engineering principles improve scalability while maintaining stereochemical integrity?
- Methodological Answer :
- Reactor Design : Use continuous-flow systems with immobilized catalysts to enhance Boc protection/deprotection efficiency .
- In-line Analytics : Implement PAT (Process Analytical Technology) like FTIR or Raman spectroscopy for real-time monitoring .
- Crystallization Control : Seeded cooling crystallization to avoid racemization during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
